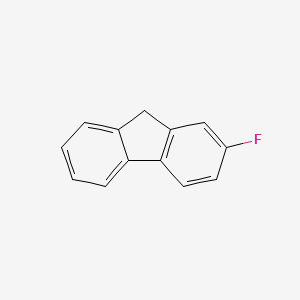

2-Fluorofluorene

Description

Contextual Significance of Fluorene (B118485) and Halogenated Fluorene Derivatives in Contemporary Research

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are significant building blocks in the fields of materials science, drug development, and biochemistry. entrepreneur-cn.com Their unique molecular structure, characterized by two benzene (B151609) rings fused to a central five-membered ring, provides a rigid and planar framework that is conducive to a variety of chemical modifications. entrepreneur-cn.com These modifications allow for the fine-tuning of the compounds' electronic and photophysical properties. entrepreneur-cn.com

Halogenation, the introduction of halogen atoms into the fluorene core, is a particularly effective strategy for modulating these properties. The nature and position of the halogen substituent can significantly influence the compound's characteristics. acs.orgnih.gov For instance, the introduction of fluorine can alter the electronic properties and, in some cases, enhance the biological activity of the parent compound. acs.org This has led to extensive research into halogenated fluorenes for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, where they can serve as building blocks for hole transport materials. entrepreneur-cn.comnih.govnih.gov The ability to systematically modify the fluorene structure through halogenation has made these derivatives a versatile platform for developing new materials with tailored functionalities. nih.govrsc.org

Scope and Objectives of Academic Inquiry on 2-Fluorofluorene

Academic inquiry into this compound is primarily driven by its potential applications in materials science and as a precursor for more complex molecules. A key objective is to understand how the fluorine substituent at the 2-position influences the molecule's structural, electronic, and optical properties. researchgate.netindexcopernicus.com Research has focused on its synthesis and its use as a building block for creating larger, functional molecules. researchgate.net

A significant area of investigation is its use in organic electronics. labscoop.com Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict and analyze the properties of this compound for potential applications in OLEDs. researchgate.netindexcopernicus.com These studies have examined its stability, dipole moment, and absorption spectra, suggesting its potential for use in optoelectronic devices. researchgate.netindexcopernicus.com Furthermore, the synthesis of various derivatives of this compound is an active area of research, aiming to create novel compounds with specific functionalities for diverse applications. acs.org

Historical Trajectories and Milestones in this compound Research

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of methods for introducing fluorine into aromatic compounds, such as the Balz-Schiemann reaction, was a significant milestone that paved the way for the synthesis of compounds like this compound.

Early research on fluorinated fluorenes was often linked to studies on their biological activities. For example, a 1959 paper detailed the synthesis of 2-fluoro-5-acetylaminofluorene for cancer research, a process that involved the preparation of several new this compound derivatives. acs.org This highlights an early interest in understanding how fluorine substitution affects the properties of fluorene compounds.

More recent research has focused on the material science applications of this compound and its derivatives. A notable milestone is the use of computational methods, such as DFT, to systematically study the structure-property relationships of fluorinated fluorenes for applications in organic electronics. researchgate.netindexcopernicus.com The synthesis of this compound itself can be achieved through methods like the Wolff-Kishner reduction of 2-fluorofluorenone. researchgate.net The ongoing exploration of its properties and applications continues to be an active area of chemical research. researchgate.net

Physicochemical Properties of this compound

The IUPAC name for this compound is 2-fluoro-9H-fluorene. nih.gov It is a white to orange to green powder or crystal with the chemical formula C₁₃H₉F and a molecular weight of 184.21 g/mol . nih.govguidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F nih.gov |

| Molecular Weight | 184.21 g/mol nih.gov |

| Melting Point | 98 °C lookchem.com |

| Boiling Point | 298.5 °C at 760 mmHg lookchem.com |

| Flash Point | 109.9 °C lookchem.com |

| Density | 1.207 g/cm³ lookchem.com |

| CAS Number | 343-43-1 nih.gov |

Spectroscopic Data of this compound

Spectroscopic techniques are essential for the characterization of this compound. wisc.edusolubilityofthings.comlehigh.edu

¹H NMR, ¹³C NMR, and ¹⁹F NMR: These techniques provide detailed information about the structure of the molecule. nih.gov

Mass Spectrometry (GC-MS): This is used to determine the molecular weight and fragmentation pattern. nih.gov

UV-Vis Spectroscopy: The UV-Vis absorption maximum for this compound has been reported to be around 305 nm. researchgate.netindexcopernicus.com

Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the molecule. nih.gov

Synthesis and Reactions of this compound

One of the documented methods for synthesizing this compound is through the Wolff-Kishner reduction of 2-fluorofluorenone. researchgate.net

This compound can undergo various chemical reactions. For instance, it can be oxidized to produce 2-fluorofluorenone. prepchem.com It can also be used as a starting material to produce other derivatives, such as 9-Cyclohepta-2,4,6-trienyl-2-fluoro-9H-fluorene through a heating process. lookchem.com

Applications of this compound

The primary application of this compound is in advanced chemical research, particularly in the development of new materials for organic electronics. labscoop.com Its fluorinated fluorene core makes it an attractive building block for synthesizing larger, more complex molecules with tailored properties for use in devices like OLEDs. researchgate.netindexcopernicus.com Theoretical studies have indicated that the introduction of a fluorine atom can enhance the stability and modify the electronic properties of the fluorene system, making it a promising candidate for optoelectronic applications. researchgate.netindexcopernicus.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIZQTUUCRVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286915 | |

| Record name | 2-Fluorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-43-1 | |

| Record name | 343-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluorofluorene and Its Derivatives

Established Synthetic Routes to 2-Fluorofluorene

Traditional methods for the synthesis of this compound have primarily relied on multi-step sequences starting from functionalized precursors or the direct fluorination of the pre-formed fluorene (B118485) ring system.

Multi-Step Synthesis from Precursors

Multi-step synthesis is a cornerstone for the preparation of specifically substituted fluorene derivatives. libretexts.orglittleflowercollege.edu.in A classic and widely utilized approach for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. numberanalytics.combyjus.comwikipedia.org This method typically begins with a readily available aromatic amine, such as 2-aminofluorene (B1664046).

The process involves the following key transformations:

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com

Formation of Diazonium Tetrafluoroborate (B81430) : The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the corresponding aryl diazonium tetrafluoroborate salt. byjus.comwikipedia.org

Thermal Decomposition : The isolated and dried diazonium tetrafluoroborate salt is heated, leading to its decomposition. This step releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride (B91410), in this case, this compound. numberanalytics.combyjus.com

While reliable, the Balz-Schiemann reaction can be hazardous on a large scale due to the potentially explosive nature of diazonium salts. dovepress.com Variations using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions have been developed to sometimes improve yields. byjus.comwikipedia.org

Another multi-step approach involves building the fluorene skeleton from smaller, fluorinated precursors. For instance, the synthesis of 2-fluoro-5-acetylaminofluorene was achieved through a lengthy sequence starting from diphenic acid, which involved the formation of various new intermediates, including methyl this compound-5-carboxylate. acs.orgresearchgate.net

| Reaction Type | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Balz-Schiemann Reaction | 2-Aminofluorene | 1. NaNO₂, HCl 2. HBF₄ 3. Heat | This compound | numberanalytics.com, byjus.com |

| Carboxylate Formation | 2-nitrofluorene-5-carboxylic acid | Methanol | methyl 2-nitrofluorene-5-carboxylate | acs.org |

| Fluorination of Diazonium Salt | methyl 2-aminofluorene-5-carboxylate | Fluoroboric acid | methyl this compound-5-carboxylate | acs.org |

Fluorination of Fluorene Scaffolds

Direct fluorination of the fluorene core presents a more atom-economical approach, though it often faces challenges with selectivity. Direct fluorination of aromatic hydrocarbons with elemental fluorine (F₂) is typically too violent and difficult to control for practical laboratory synthesis. byjus.com

Consequently, electrophilic fluorinating agents, often referred to as "F+" sources, have been developed. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the fluorination of electron-rich aromatic compounds. Photosensitized direct C-H fluorination has emerged as a powerful technique. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, using a photosensitizer like 9-fluorenone (B1672902), an electrophilic fluorine source such as Selectfluor® can monofluorinate substrates in high yield. beilstein-journals.orgbeilstein-journals.org The direct fluorination of unactivated C-H bonds is particularly valuable for late-stage functionalization of complex molecules. beilstein-journals.orgnih.gov

Novel and Emerging Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for synthesizing fluorinated organic molecules.

Catalytic Approaches in C-F Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and C-F bond formation is no exception. mdpi.com Palladium-catalyzed reactions have shown considerable promise. For example, Pd-catalyzed methods have been developed for the Sonogashira coupling of fluoro-aromatics with terminal alkynes and for the defluoroborylation of fluoro-aromatics. mdpi.com These processes typically involve the oxidative addition of a C-F bond to a low-valent metal center, followed by subsequent functionalization. mdpi.com

A facile palladium-catalyzed approach for synthesizing fluorene derivatives from 2-iodobiphenyls involves a dual C-C bond formation sequence, proceeding through a key dibenzopalladacyclopentadiene intermediate. acs.orglabxing.com While not a direct fluorination, this strategy allows for the construction of the fluorene core, which can be subsequently fluorinated or built from fluorinated precursors. Nickel-catalyzed systems are also being explored for the synthesis of phenols from aryl halides using nitrous oxide, which could potentially be adapted for fluorene derivatives. nih.gov

| Strategy | Catalyst/Reagent Type | Key Advantage | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-F Activation | Pd(0) complexes | Enables functionalization of fluoro-aromatics. | mdpi.com |

| Photosensitized C-H Fluorination | 9-Fluorenone, Selectfluor® | Direct, one-step transformation of unactivated C-H bonds. | beilstein-journals.org, beilstein-journals.org |

| Solid-State Nucleophilic Fluorination | KF, Quaternary Ammonium Salts | Eliminates toxic, high-boiling solvents. | rsc.org |

| Ionic Liquid-Mediated Fluorodediazoniation | Ionic Liquids | Mitigates drawbacks of classic Balz-Schiemann reaction. | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste and energy consumption while eliminating the use of hazardous substances. rsc.org In fluorine chemistry, this often involves replacing traditional, harsh reagents with more environmentally benign alternatives. dovepress.comresearchgate.netshibaura-it.ac.jp

One significant advance is the development of solid-state nucleophilic aromatic fluorination (S_NAr). rsc.org A mechanochemical protocol using a combination of potassium fluoride (KF) and tetraethylammonium (B1195904) chloride (Et₄NCl) allows for the efficient synthesis of aromatic fluorides without the need for toxic, high-boiling point solvents like DMSO. rsc.org This method is often faster and operates under ambient conditions. rsc.org Another approach involves conducting fluorodediazoniation reactions in ionic liquids, which can circumvent some of the hazards associated with the traditional Balz-Schiemann reaction. organic-chemistry.org

Derivatization Strategies for Functionalization

Once the this compound core is synthesized, further derivatization allows for the introduction of various functional groups to tune its properties for specific applications. researchgate.netnih.govmdpi.com The fluorene ring system has multiple reactive sites amenable to transformation. researchgate.net

For example, this compound can be oxidized at the C9 position to produce 2-fluorofluorenone. prepchem.com This ketone can then serve as a handle for a wide array of subsequent reactions. C-H functionalization is a powerful tool for derivatization. nih.gov Iridium-catalyzed C-H borylation, for instance, can install versatile boryl groups onto aromatic rings, which can then be subjected to a wide range of cross-coupling reactions to form new C-C or C-heteroatom bonds. diva-portal.org Similarly, Rhodium-catalyzed C-H amination provides a route to introduce nitrogen-containing functionalities. nih.gov These late-stage functionalization techniques are crucial for efficiently creating libraries of derivatives for screening in materials or pharmaceutical research. nih.govresearchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

The precise introduction of a fluorine atom at the C2 position of the fluorene backbone is a synthetic challenge that necessitates a deep understanding of the underlying reaction mechanisms. The electronic properties of the fluorene ring system dictate that the C2 and C7 positions are most susceptible to electrophilic attack. However, achieving high regioselectivity often requires carefully chosen reagents and conditions.

Mechanistic Studies of Halogenation Reactions

The direct fluorination of aromatic compounds is often a vigorous and challenging reaction to control. byjus.com Therefore, indirect methods are typically employed. For the synthesis of this compound, two primary mechanistic pathways are considered: electrophilic fluorination and the Balz-Schiemann reaction.

Electrophilic Fluorination:

This approach involves the reaction of the fluorene nucleus with an electrophilic fluorine source ("F+"). wikipedia.org Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more manageable than elemental fluorine. wikipedia.orgbeilstein-journals.org Common reagents include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and other N-fluoropyridinium salts. wikipedia.orgbeilstein-journals.org

The prevailing mechanism, though still debated, is often described as a polar, SN2-type process or an electrophilic aromatic substitution (SEAr). wikipedia.orgresearchgate.net The reaction is believed to proceed through the formation of a Wheland intermediate (or σ-complex), where the fluorine cation attacks the electron-rich C2 position of the fluorene ring. researchgate.net Kinetic isotope effect studies (kH/kD) for the fluorination of aromatic compounds have shown small values, suggesting that the subsequent deprotonation step to restore aromaticity is not the rate-limiting step. researchgate.net

Computational studies, often using Density Functional Theory (DFT), have been employed to elucidate the molecular behaviors and transition states in halogenation reactions, providing deeper insight into the process. acs.orgresearchgate.net For polycyclic aromatic hydrocarbons (PAHs), the regioselectivity of electrophilic attack is a key consideration. oup.com In the case of fluorene, the positions equivalent to C2 and C7 are the most electron-rich and thus the most reactive towards electrophiles.

Balz-Schiemann Reaction:

A classic and reliable method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. numberanalytics.comvedantu.comorganic-chemistry.org This reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. wikipedia.org

The mechanism involves three main steps: byjus.comnumberanalytics.com

Diazotization: The starting material, 2-aminofluorene, is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the 2-fluorenyldiazonium salt. byjus.comvedantu.com

Salt Formation: Addition of fluoroboric acid (HBF₄) precipitates the relatively stable arenediazonium tetrafluoroborate. byjus.com

Thermal Decomposition: The isolated diazonium salt is heated, often in the solid state or in a high-boiling solvent, to induce decomposition. numberanalytics.com This step releases nitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly unstable aryl cation intermediate which then abstracts a fluoride ion from the BF₄⁻ counterion to yield this compound. wikipedia.org

While effective, the traditional Balz-Schiemann reaction can require high temperatures and handling of potentially explosive diazonium salts. byjus.comcas.cn Modern variations have been developed, including the use of alternative counterions like hexafluorophosphates (PF₆⁻) or the use of continuous flow reactors to improve safety and scalability. wikipedia.orgnih.gov Recently, a hypervalent iodine(III)-catalyzed Balz-Schiemann reaction has been reported, allowing the fluorination to proceed under much milder conditions (25–60 °C). cas.cn

| Reaction | Key Reagents | Intermediate | Key Features |

| Electrophilic Fluorination | Selectfluor®, NFSI | σ-complex (Wheland intermediate) | Direct fluorination, mild conditions, regioselectivity depends on substrate. beilstein-journals.orgresearchgate.net |

| Balz-Schiemann Reaction | 2-Aminofluorene, NaNO₂, HBF₄ | Diazonium tetrafluoroborate | Indirect method, reliable, involves potentially hazardous intermediates. numberanalytics.comvedantu.com |

Investigation of Rearrangement Processes

During the synthesis of substituted fluorenes, particularly under conditions that generate carbocationic intermediates, skeletal rearrangements are a mechanistic possibility. The most relevant of these is the Wagner-Meerwein rearrangement, which involves a 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocation center. wikipedia.org

Such rearrangements are well-documented in the chemistry of bicyclic terpenes and other systems where carbocations are formed. wikipedia.org In the context of fluorene chemistry, studies have shown that substituents at the C9 position can undergo rearrangement to form phenanthrene (B1679779) derivatives. researchgate.netcdnsciencepub.com For instance, the dehydration of certain 9-alkyl-9-fluorenemethanols with polyphosphoric acid or the formolysis of their tosylates can induce a Wagner-Meerwein rearrangement, expanding the five-membered ring to a six-membered one. researchgate.netcdnsciencepub.comcdnsciencepub.com

While these specific examples involve modifications at C9 leading to a different polycyclic aromatic system, they highlight the potential for such processes. In the synthesis of this compound via methods like the Balz-Schiemann reaction, the formation of an aryl cation intermediate is proposed. wikipedia.org Although this cation is highly reactive and typically quenched rapidly by the fluoride anion, under certain conditions or with specific substitution patterns, intramolecular rearrangements could theoretically compete. For example, studies on the fluorination of 1,3,5-trideuterobenzene have shown evidence of a 1,2-migration of hydrogen/deuterium atoms, which could alter the final product distribution. researchgate.net However, for the standard synthesis of this compound from 2-aminofluorene, Wagner-Meerwein type rearrangements involving the fluorene skeleton itself are not commonly reported as a significant side reaction.

More recently, research has explored fluorination-induced Wagner-Meerwein rearrangements in other systems, demonstrating that the introduction of fluorine can trigger these skeletal changes under organocatalytic conditions. nih.gov

Computational and Theoretical Investigations of 2 Fluorofluorene S Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications to 2-Fluorofluorene

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajol.info It has become a vital tool in computational chemistry for predicting molecular properties. For this compound, DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to perform detailed analyses of its geometry and electronic nature. Current time information in Berlin, DE.cognizancejournal.com

Structural and Electronic Analysis of this compound

DFT-based geometry optimization reveals the precise structural parameters of this compound. The introduction of a fluorine atom at the 2-position of the fluorene (B118485) structure results in specific changes to bond lengths and angles. The calculated C-F bond length is approximately 1.35 Å. Current time information in Berlin, DE.cognizancejournal.comindexcopernicus.com This is characteristic of a strong bond resulting from the high electronegativity of the fluorine atom. indexcopernicus.com The C-C bond lengths within the aromatic backbone are maintained at about 1.40 Å. Current time information in Berlin, DE.cognizancejournal.com

Computational studies confirm that the this compound molecule is planar, with minimal deviation in bond angles, which are approximately 119.5°. indexcopernicus.com This planarity is a crucial feature, influencing the molecule's electronic conjugation and packing in the solid state.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.35 Å Current time information in Berlin, DE.cognizancejournal.com |

| Average C-C Bond Length | ~1.40 Å Current time information in Berlin, DE.cognizancejournal.com |

Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ahievran.edu.trsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitation properties. semanticscholar.org

In the case of this compound, theoretical studies have shown that the substitution of fluorine onto the fluorene backbone reduces the HOMO-LUMO energy gap compared to the parent fluorene molecule. indexcopernicus.com A smaller energy gap suggests that this compound is more reactive and that the fluorine atom facilitates electronic transitions. indexcopernicus.com This increased reactivity is a key finding for potential applications in electronic devices where charge transfer is desirable. indexcopernicus.com

Dipole Moment Calculations and Electrostatic Potential Mapping

The introduction of the highly electronegative fluorine atom significantly alters the charge distribution of the fluorene molecule, inducing a notable dipole moment. While the parent fluorene molecule is largely nonpolar with a calculated dipole moment of 0.78 Debye (D), the value for this compound increases to 1.16 D. Current time information in Berlin, DE.cognizancejournal.comresearchgate.net This enhanced dipole moment is a direct consequence of the electron-withdrawing nature of the fluorine atom. indexcopernicus.com

Table 2: Calculated Dipole Moments

| Compound | Dipole Moment (D) |

|---|---|

| Fluorene | 0.78 Current time information in Berlin, DE.cognizancejournal.com |

| This compound | 1.16 Current time information in Berlin, DE.cognizancejournal.comresearchgate.net |

Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level.

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.orguni-muenchen.de For this compound, the ESP map would show a region of negative electrostatic potential localized around the electronegative fluorine atom, which is the most electron-rich site. researchgate.net The rest of the aromatic ring system would exhibit less negative or even slightly positive potential. These maps are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. uni-muenchen.demdpi.com

Stability Analysis of Fluorinated Fluorene Structures

The thermodynamic stability of a molecule can be assessed by calculating its total energy. DFT calculations show that fluorination stabilizes the fluorene molecule. Current time information in Berlin, DE.cognizancejournal.comindexcopernicus.com The total energy of this compound is calculated to be -296.87 kcal/mol, which is lower than that of the unsubstituted fluorene (-295.56 kcal/mol), indicating enhanced stability. Current time information in Berlin, DE.cognizancejournal.comindexcopernicus.com

Table 3: Calculated Total Energies

| Compound | Total Energy (kcal/mol) |

|---|---|

| Fluorene | -295.56 Current time information in Berlin, DE.cognizancejournal.com |

| This compound | -296.87 Current time information in Berlin, DE.cognizancejournal.comindexcopernicus.com |

Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular modeling and dynamics simulations can offer insights into the molecule's behavior over time and its conformational landscape. nih.govirbbarcelona.org

Conformational Analysis and Flexibility Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgsrmist.edu.in For rigid molecules like this compound, this analysis primarily serves to confirm the most stable conformation.

Computational studies have established that this compound has a rigid and planar structure. indexcopernicus.com The planarity of the fluorene ring system is maintained after fluorination, with minimal structural deviations. This rigidity is a defining characteristic of the fluorene family, contributing to their thermal stability and utility as building blocks in materials. A vibrational analysis, performed as part of the DFT calculations, confirms that the optimized planar structure represents a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. cognizancejournal.comahievran.edu.tr Therefore, unlike highly flexible molecules, this compound does not exhibit a complex landscape of different conformers; its flexibility is limited to molecular vibrations around its stable planar geometry.

Noncovalent Interaction (NCI) Studies

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure and stability of molecules like this compound. wikipedia.org These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are weaker than covalent bonds but collectively play a significant role in molecular conformation and crystal packing. wikipedia.orglibretexts.org

In the context of fluorinated organic compounds, the fluorine atom can participate in various noncovalent interactions. researchgate.net Studies on related fluorinated molecules have shown the importance of interactions such as C-H···F, C-F···π, and even fluorine-fluorine interactions. researchgate.netnih.govnih.gov For instance, computational analysis of ortho-fluorinated 2-phenylethylamine has revealed how fluorine's presence influences conformational flexibility and the formation of hydrogen bonds, thereby stabilizing the molecular structure. nih.gov The electrostatic potential on the molecular surface is a key factor in understanding these interactions. researchgate.net The low polarizability of fluorine can limit its ability to act as a hydrogen bond acceptor, a phenomenon that can be explored through computational modeling. researchgate.net

NCI plot analysis, a computational tool, helps visualize and characterize these weak interactions. nih.gov For example, in a study of aza-Henry reactions, NCI plots supported the presence of favorable dispersion and electrostatic interactions between a fluorine atom and an aryl group. nih.gov While specific NCI studies solely on this compound are not extensively detailed in the provided results, the principles from related fluorinated systems suggest that the fluorine atom in this compound would engage in a complex network of noncovalent interactions, influencing its solid-state properties and its behavior in different chemical environments. researchgate.netnih.govnih.gov

Prediction of Reaction Pathways and Transition States

Understanding the reaction pathways and the associated transition states is fundamental to predicting the chemical reactivity of a molecule. numberanalytics.com Computational chemistry provides powerful tools to model these processes, offering insights that are often difficult to obtain through experimental means alone. nih.govnsps.org.ng

For fluorinated compounds, computational studies can elucidate the mechanisms of reactions involving C-F bond activation or the influence of fluorine on reaction stereoselectivity. nih.govresearchgate.net For example, computational modeling of the aza-Henry reaction revealed that a secondary orbital interaction involving fluorine was a driving force for the observed diastereodivergence. nih.gov The identification of transition state structures and their energies helps in understanding reaction rates and selectivity. numberanalytics.com

While specific studies on the reaction pathways of this compound are not available in the search results, related research on other fluorinated molecules demonstrates the utility of these computational approaches. For instance, in the context of frustrated Lewis pair (FLP) mediated C-F bond activation, calculations have been used to map out the SN1 and FLP reaction pathways. researchgate.net Similarly, the development of new reactions can be guided by transition state analysis, as shown in studies on catalysts for CO2 hydrogenation. numberanalytics.com The principles of identifying reaction pathways through computational methods, such as accelerated molecular dynamics and network analysis, are well-established and could be applied to predict the reactivity of this compound in various chemical transformations. nih.govchemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are invaluable in materials science and drug discovery for predicting the properties of new compounds, thereby saving time and resources. researchgate.net

Development of Computational Models for Property Prediction

The development of QSAR/QSPR models involves several key steps: data set selection, calculation of molecular descriptors, model building using statistical methods, and model validation. A variety of machine learning algorithms, including linear regression, kernel ridge regression, and neural networks, can be employed to build these predictive models. researchgate.netmdpi.comnih.gov

For fluorinated compounds like this compound, QSAR/QSPR models can be developed to predict properties relevant to their potential applications, such as in organic light-emitting diodes (OLEDs). A study on fluorinated fluorene derivatives utilized Density Functional Theory (DFT) to calculate various molecular descriptors. cognizancejournal.comresearchgate.net These descriptors, which include electronic and structural parameters, form the basis for building predictive models. The accuracy and predictive power of these models are assessed through internal and external validation techniques. mdpi.com

The advancement of machine learning has significantly enhanced the capabilities of QSAR/QSPR modeling, allowing for the analysis of complex and high-dimensional data. researchgate.netarxiv.org These methods can capture nonlinear relationships between molecular structure and properties, leading to more accurate predictions. mdpi.com

Correlation of Electronic Parameters with Experimental Observations

A crucial aspect of QSAR/QSPR studies is the correlation of calculated electronic parameters with experimentally observed properties. This correlation validates the computational models and provides a deeper understanding of the underlying structure-property relationships.

In the case of this compound and its derivatives, DFT calculations have been used to determine electronic parameters such as the HOMO-LUMO gap, dipole moment, and total energy. cognizancejournal.comresearchgate.net These parameters have been correlated with experimental observations. For example, a smaller HOMO-LUMO gap in this compound compared to the parent fluorene molecule indicates increased molecular reactivity, which is consistent with the promotion of electronic transitions. cognizancejournal.com

The calculated UV-Vis absorption maxima for this compound (305 nm) show a shift compared to fluorene (320 nm), a finding that can be correlated with experimental spectroscopic data. cognizancejournal.comresearchgate.netlsu.edu Similarly, the calculated dipole moment of 1.16 D for this compound, an increase from fluorene's 0.78 D, suggests altered intermolecular interactions and solubility, which can be experimentally verified. cognizancejournal.comresearchgate.net The total energy calculations also indicate that fluorination enhances the stability of the fluorene molecule. cognizancejournal.comresearchgate.net

The following table summarizes some of the calculated electronic and structural parameters for this compound and the parent fluorene molecule from a DFT study. cognizancejournal.comresearchgate.net

| Compound | Total Energy (kcal/mol) | Dipole Moment (D) | C-F Bond Length (Å) | UV-Vis Absorption Maxima (nm) |

| Fluorene | -295.56 | 0.78 | N/A | 320 |

| This compound | -296.87 | 1.16 | 1.35 | 305 |

| 9-Fluorofluorene | -297.45 | 1.25 | 1.36 | 295 |

These correlations between theoretical calculations and experimental data are essential for the rational design of new materials with desired properties.

Applications of 2 Fluorofluorene and Its Derivatives in Materials Science

Optoelectronic Applications

The distinct electronic properties of 2-fluorofluorene, arising from the high electronegativity of the fluorine atom, have positioned it as a valuable building block in the design of materials for optoelectronic devices.

Development of Organic Light-Emitting Diodes (OLEDs) with Fluorinated Fluorenes

Fluorinated fluorene (B118485) derivatives have been investigated for their potential in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine can influence key parameters such as the energy levels (HOMO and LUMO), charge injection/transport properties, and photoluminescence efficiency of the materials used in OLEDs. cognizancejournal.comzenodo.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the effects of fluorination on fluorene derivatives for OLED applications. cognizancejournal.comzenodo.org These studies suggest that the substitution of fluorine can lead to more stable molecular structures and altered electronic properties that could be beneficial for creating more efficient and durable OLEDs. cognizancejournal.comzenodo.org For instance, a DFT study on this compound and 9-fluorofluorene indicated that fluorination enhances molecular stability and increases the dipole moment compared to the parent fluorene molecule. cognizancejournal.comzenodo.org

Research has shown that incorporating fluorinated units into the structure of hole-transporting materials (HTMs) can improve the efficiency of perovskite solar cells, a technology closely related to OLEDs. sciengine.commdpi.com This suggests that similar benefits could be translated to OLEDs.

Charge Transport and Exciton Dynamics in Fluorene-Based Materials

The efficiency of an OLED is intrinsically linked to the charge transport characteristics of its constituent organic layers. The introduction of fluorine into the fluorene backbone can significantly impact these properties. Fluorine's electron-withdrawing nature can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. rsc.orgsioc-journal.cn This tuning of energy levels is crucial for optimizing charge injection from the electrodes and for controlling charge transport within the device. sioc-journal.cn

Studies on π-stacked fluorene systems have indicated a preference for hole transport over electron transport. acs.org The strategic placement of fluorine atoms can modulate these intrinsic transport properties. For example, in some small molecule semiconductors designed for organic solar cells, specific fluorination patterns have been shown to enhance both hole and electron mobilities, leading to improved device performance. rsc.org This is often attributed to favorable changes in molecular packing and intermolecular interactions induced by the fluorine atoms. rsc.org

Impact of Fluorine Substitution on Optical Properties

The substitution of fluorine on the fluorene core has a discernible effect on the optical properties of the resulting materials. A notable consequence is the alteration of the absorption and emission spectra.

Computational studies have predicted a red-shift in the UV-Vis absorption spectrum of this compound compared to fluorene. cognizancejournal.comzenodo.org Specifically, the absorption maximum for this compound was calculated to be around 305 nm, whereas that of fluorene is approximately 320 nm. cognizancejournal.comzenodo.org This shift is attributed to the stabilization of the excited states by the electron-withdrawing fluorine atom. cognizancejournal.com

In the context of polymers incorporating fluorinated units, the impact on optical properties can be more complex. For instance, in certain benzothiadiazole-fluorene copolymers, fluorination led to a blue-shift in the maximum absorption wavelength (λmax) in solution, while still achieving a low optical band gap in thin films. rsc.orgwhiterose.ac.uk This demonstrates that the final optical properties are a result of a combination of electronic effects and solid-state packing phenomena.

The introduction of fluorine can also enhance the photoluminescence efficiency and color purity of the emitted light, which are critical parameters for high-quality display applications. wikipedia.org

Table 1: Comparison of Calculated Properties of Fluorene and its Fluorinated Derivatives

| Compound | Total Energy (kcal/mol) | Dipole Moment (D) | UV-Vis Absorption Maxima (nm) |

| Fluorene | -295.56 | 0.78 | 320 |

| This compound | -296.87 | 1.16 | 305 |

| 9-Fluorofluorene | -297.45 | 1.25 | 295 |

| Data sourced from a DFT study using the B3LYP/6-31G(d,p) functional. cognizancejournal.comzenodo.org |

Polymeric and Supramolecular Materials

The integration of this compound units into larger molecular assemblies, such as polymers and supramolecular structures, opens up new avenues for creating materials with tailored properties and functionalities.

Incorporation of this compound Units into Polymer Backbones

Polyfluorenes are a class of conjugated polymers known for their efficient photoluminescence, making them attractive for applications in organic electronics. wikipedia.org The incorporation of this compound units into the polymer backbone is a strategy to further enhance their properties. This can be achieved through various polymerization techniques, such as Suzuki or Stille coupling reactions, where this compound-containing monomers are copolymerized with other aromatic units.

The presence of the fluorine atom can improve the oxidative stability of the resulting polymer, a crucial factor for the longevity of electronic devices. acs.org Furthermore, fluorination can influence the polymer's solubility and processability, which are important considerations for device fabrication. The resulting fluorinated polymers often exhibit modified electronic and optical properties, as discussed in the previous sections, which can be fine-tuned by controlling the amount and position of the fluorine atoms in the polymer chain. whiterose.ac.ukacs.org

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry, which involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions, offers a bottom-up approach to creating complex functional materials. rsc.org The introduction of fluorine into molecular building blocks can have a profound impact on their self-assembly behavior. nih.gov

Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can direct the formation of specific supramolecular architectures. nih.gov In the case of this compound derivatives, these interactions can drive the self-assembly of molecules into ordered structures such as nanofibers, gels, or liquid crystals.

These self-assembled structures can exhibit unique properties that are not present in the individual molecules. For example, the alignment of molecules in a supramolecular assembly can lead to enhanced charge transport or polarized light emission. The ability to control the self-assembly process by modifying the molecular structure of this compound derivatives provides a powerful tool for the design of novel materials for a wide range of applications.

Biological and Biomedical Research on 2 Fluorofluorene Derivatives

Anticancer Activity and Mechanistic Insights

Derivatives of 2-fluorofluorene have demonstrated notable anticancer properties through multiple mechanisms, including the induction of programmed cell death (apoptosis), interference with the cell cycle, and inhibition of processes crucial for tumor growth and spread.

Activation of Apoptotic Pathways (e.g., Bax Activation)

A key mechanism by which this compound derivatives exert their anticancer effects is through the activation of the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members. researchgate.netnih.gov In healthy cells, Bax is typically in an inactive state. nih.gov However, upon receiving specific cellular stress signals, Bax undergoes a conformational change, leading to its insertion into the mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors, ultimately leading to cell death. researchgate.netmdpi.com

Studies have identified small-molecule compounds, including this compound derivatives, that can directly activate Bax. researchgate.netnih.gov For instance, one study identified a lead compound that promotes Bax-dependent apoptosis by associating with the hydrophobic groove of the Bax protein. researchgate.net This interaction facilitates the insertion of Bax into the mitochondrial membrane, a critical step in initiating apoptosis. researchgate.net Further optimization of these Bax activators has led to the development of 2-fluoro-fluorene derivatives with potent activity in treating breast cancer. scilit.com The goal of these therapeutic strategies is to bypass the resistance to apoptosis often seen in cancer cells, which can be caused by the overexpression of anti-apoptotic proteins. nih.gov

Cell Cycle Inhibition Studies

In addition to inducing apoptosis, this compound derivatives have been shown to inhibit the proliferation of cancer cells by arresting the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a hallmark of cancer.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Research has indicated that this compound derivatives and other compounds can interfere with these processes.

For example, studies on chalcone (B49325) derivatives have shown that they can inhibit the cell-matrix adhesion and migration of castration-resistant prostate cancer cells. nih.gov Similarly, certain polypyridyl Ru(II) complexes have been found to inhibit cell detachment, migration, and invasion in breast cancer and melanoma cell lines. uj.edu.pl The mechanism behind this inhibition often involves targeting key proteins involved in cell adhesion and motility. For instance, some compounds have been shown to inhibit the expression and phosphorylation of focal adhesion kinase (FAK), a protein that plays a crucial role in cell migration. nih.gov Other small molecules have been designed to target Gαi2 protein, which is essential for the migration and invasion of prostate cancer cells. mdpi.com

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. frontiersin.org Consequently, they are an attractive target for anticancer drugs. frontiersin.org Several compounds, including derivatives of this compound, have been investigated for their ability to inhibit tubulin polymerization, thereby disrupting microtubule function and leading to cell cycle arrest and apoptosis. frontiersin.orgnih.gov

For instance, fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone have been synthesized and shown to possess cytotoxic activity against cancer cell lines by inhibiting microtubule formation. nih.gov The most active of these compounds was found to inhibit mitosis progression. nih.gov Similarly, a p-toluidino derivative (3d) was identified as a potent inhibitor of tubulin polymerization and was able to block treated cells in the G2/M phase of the cell cycle and induce apoptosis. mdpi.com The inhibition of tubulin polymerization is a well-established mechanism for many successful anticancer drugs, and research into new derivatives continues to be a promising area of cancer therapy. frontiersin.orgmdpi.com

In Vivo Efficacy Studies in Xenograft Models

To evaluate the therapeutic potential of novel anticancer compounds, their efficacy is often tested in vivo using xenograft models. In these models, human tumor cells are implanted into immunocompromised mice, allowing researchers to study the effect of the drug on tumor growth in a living organism. reactionbiology.com

Numerous studies have demonstrated the in vivo efficacy of various anticancer derivatives in xenograft models. For example, a single dose of the antibody-drug conjugate IMGN529 was shown to cause tumor growth inhibition in a DLBCL-derived xenograft model. researchgate.net In another study, a mifepristone (B1683876) derivative, FZU-00,003, significantly suppressed the growth of triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) tumors. ijbs.com Furthermore, a novel T cell-engaging bispecific antibody exhibited significant tumor-suppressing activity in xenograft models of mesothelin-positive solid tumors. researchgate.net These in vivo studies are crucial for validating the preclinical potential of new drug candidates before they can be considered for clinical trials in humans. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that involves understanding how the chemical structure of a compound influences its biological activity. drugdesign.orgwm.edu By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features responsible for its activity and optimize them to develop more potent and selective drugs. drugdesign.orgresearchgate.net

In the context of this compound derivatives and other anticancer agents, SAR studies are crucial for guiding the design of new compounds with improved therapeutic properties. For example, in the development of CDK2 inhibitors, a series of 2-aminopurine (B61359) derivatives were designed and synthesized based on a fragment-centric pocket mapping analysis of the CDK2 crystal structure. frontiersin.org SAR studies revealed that the introduction of polar groups at the C-6 position of the purine (B94841) scaffold was beneficial for CDK2 inhibition. frontiersin.org Similarly, SAR studies of coumarin (B35378) derivatives with antifungal activity showed that O-substitution and the presence of a short aliphatic chain or electron-withdrawing groups were essential for their activity. mdpi.com These studies provide valuable insights that help medicinal chemists to rationally design the next generation of therapeutic agents. mdpi.com

Fluorine Substitution Effects on Biological Potency

The strategic incorporation of fluorine into therapeutic candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The substitution of a hydrogen atom with fluorine can significantly influence a drug's potency, metabolic stability, binding affinity, and pharmacokinetic properties. researchgate.netnih.govualberta.ca The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are responsible for these effects. ualberta.camdpi.com

In the context of the fluorene (B118485) scaffold, the introduction of a fluorine atom at the 2-position has been explored to modulate biological activity. A key example is in the development of Bax protein activators for cancer therapy. nih.gov Research has shown that replacing a nitro group at the 2-position of a fluorene-based lead compound with a fluorine atom resulted in derivatives with more favorable safety profiles. nih.gov While the nitro-analogs showed potent activity, the potential for toxicity associated with nitroaromatic compounds is a significant drawback. The 2-fluoro-fluorene derivatives offered a solution, balancing potent biological activity with reduced toxicity. nih.gov

Scaffold Optimization and Bioisosteric Replacements

Scaffold optimization is a critical process in drug discovery aimed at refining the core structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. A central strategy in this process is the use of bioisosteric replacements, where an atom or group of atoms is exchanged for another with similar physical or chemical properties to produce a new molecule with enhanced biological characteristics. chemistry.ptnih.gov

The development of this compound derivatives as Bax activators for breast cancer treatment serves as a prime example of scaffold optimization and bioisosterism. nih.govarchive.org Starting with a lead compound, CYD-4-61, which featured a 2-nitro-fluorene core, researchers conducted structural optimization to improve its drug-like properties. nih.gov A key modification was the bioisosteric replacement of the 2-nitro group with a 2-fluoro group. nih.gov This change was specifically made to mitigate the potential toxicity associated with the nitro group while aiming to retain or improve biological activity. nih.govradiologykey.com The fluorine atom is a well-established bioisostere for hydrogen and other small groups, valued for its ability to modulate electronic properties and metabolic stability without significantly increasing steric bulk. chemistry.pt

Radiochemical Applications

Development of Fluorine-18 Radiolabeled Imaging Ligands

Fluorine-18 (¹⁸F) is the most widely used radioisotope for positron emission tomography (PET) due to its near-ideal physical and nuclear characteristics. Its half-life of 109.8 minutes is long enough to allow for complex radiosynthesis, purification, and transport, while being short enough to minimize the radiation dose to the patient. Furthermore, its low positron energy (0.635 MeV) results in high-resolution PET images. The development of ¹⁸F-radiolabeled ligands based on biologically active molecules is a major focus of radiopharmaceutical chemistry.

While specific ¹⁸F-labeled this compound derivatives are not extensively documented in the literature as established PET tracers, the fluorene scaffold itself is utilized in the design of probes for biological imaging. researchgate.net The general strategies for labeling molecules with ¹⁸F are well-established and could be applied to this compound derivatives. The most common method is nucleophilic substitution, where a precursor molecule containing a good leaving group (like a tosylate or mesylate) is reacted with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. mdpi.com

For complex molecules like this compound derivatives, a building block or prosthetic group approach is often employed. In this method, a small, simple molecule is first radiolabeled with ¹⁸F, and this ¹⁸F-containing "building block" is then attached to the larger target molecule under mild conditions. nih.gov This avoids subjecting the complex, biologically active scaffold to the often harsh conditions required for direct C-F bond formation. nih.gov Given the demonstrated biological activity of this compound derivatives as Bax activators, developing an ¹⁸F-labeled version would be a logical step for in-vivo studies. nih.gov

Positron Emission Tomography (PET) Tracer Design

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides three-dimensional images of biological processes in vivo. The design of a successful PET tracer begins with a biologically active molecule that binds with high affinity and selectivity to a specific target, such as a receptor or enzyme. ualberta.ca The goal is to attach a positron-emitting radionuclide, like ¹⁸F, to this molecule without compromising its biological activity.

The this compound derivatives identified as potent and selective Bax activators represent promising candidates for development into PET tracers. nih.gov A PET tracer based on this scaffold, for instance, could potentially be used to non-invasively image the process of Bax activation in tumors. This would be invaluable for cancer diagnosis, staging, and for monitoring the response to therapies that target the apoptotic pathway.

The design process for such a tracer would involve modifying the lead this compound compound (like GL0388) to include a site suitable for radiolabeling with ¹⁸F. This often involves synthesizing a precursor molecule with a leaving group for direct nucleophilic fluorination. mdpi.com The resulting ¹⁸F-labeled tracer must then be evaluated to ensure it retains high affinity for Bax and can penetrate cell membranes to reach its intracellular target. Preclinical evaluation in animal models is necessary to confirm that the tracer accumulates in target tissues (e.g., tumors) and provides a clear signal with low background uptake in other organs. nih.gov The favorable properties of ¹⁸F make it the ideal isotope for such a tracer, potentially allowing for the visualization of pharmacodynamic markers in living subjects. nih.gov

Environmental Fate and Mechanistic Toxicology of 2 Fluorofluorene

Environmental Transformation Pathways

The environmental fate of 2-Fluorofluorene is determined by a combination of physical, chemical, and biological processes that govern its transformation and distribution in various environmental compartments.

Photodegradation is a significant pathway for the transformation of polycyclic aromatic hydrocarbons (PAHs) in the environment. For fluorene (B118485), exposure to UV-Vis irradiation in aqueous solutions leads to its degradation, with the primary transformation products being various hydroxy derivatives. nih.gov Secondary photoproducts such as fluorenone, hydroxy fluorenone, and biphenylene (B1199973) have also been identified. nih.gov The proposed photodegradation pathway for fluorene involves initial hydroxylation, followed by further oxidation. nih.gov The process is influenced by environmental factors; for instance, the presence of halide ions in aqueous solutions can accelerate the sunlight-initiated degradation of fluorene. unito.it

For halogenated PAHs (XPAHs), including chlorinated and brominated derivatives, photoirradiation is a key transformation process. copernicus.org The transformation rates are influenced by the structure of the parent PAH and the nature of the halogen substituent, with brominated compounds transforming faster than chlorinated ones. copernicus.org The mechanism for XPAHs is suggested to involve dehalogenation followed by oxidation. copernicus.org This process is accelerated by increased concentrations of reactive oxygen species and higher temperatures. copernicus.org Given these mechanisms, the photodegradation of this compound likely proceeds through pathways involving hydroxylation of the aromatic rings and potential dehalogenation, leading to the formation of various oxidized and hydroxylated derivatives. The rate and extent of these reactions are dependent on factors like light intensity, temperature, and the presence of other chemical species in the environment. copernicus.orgresearchgate.net

Biodegradation is a crucial process for the removal of fluorene and its derivatives from contaminated environments. Several bacterial and fungal species have been identified that can degrade fluorene, utilizing it as a source of carbon and energy. mdpi.comresearchgate.net

Two primary bacterial degradation pathways for fluorene have been proposed. ethz.ch

Angular Dioxygenation: One pathway is initiated by a dioxygenase attack on the C-1, C-2 or C-3, C-4 positions, leading to the formation of cis-dihydrodiols. These intermediates undergo further dehydrogenation and meta-cleavage, eventually yielding indanones, which can be further transformed into aromatic lactones like 3,4-dihydrocoumarin. ethz.ch

C-9 Monooxygenation: An alternative pathway begins with monooxygenation at the C-9 position, forming 9-fluorenol, which is then oxidized to 9-fluorenone (B1672902). ethz.ch In some bacteria, such as Pseudomonas sp. strain F274, 9-fluorenone is further metabolized via dioxygenase attack, ring cleavage, and reactions analogous to biphenyl (B1667301) degradation, ultimately forming phthalic acid. ethz.ch

Fungal degradation, for example by Pestalotiopsis sp., has also been shown to completely break down fluorene, producing metabolites such as indanone and salicylic (B10762653) acid. researchgate.net

The presence of a fluorine atom on the aromatic ring, as in this compound, is known to affect microbial degradation. The strong carbon-fluorine bond can make the compound more recalcitrant compared to its non-halogenated counterpart. nih.gov However, microorganisms capable of degrading other fluorinated aromatic compounds have been identified, often employing enzymatic defluorination as a key step in their metabolic pathways. nih.gov Therefore, the biodegradation of this compound would likely follow similar initial oxygenation steps as fluorene, with the additional requirement of enzymatic cleavage of the C-F bond to achieve complete mineralization.

The rate of biodegradation can vary significantly depending on the microbial species and environmental conditions. Studies on Bacillus strains isolated from hydrocarbon-contaminated soils have demonstrated significant degradation of fluorene over several weeks. ajol.info

Table 1: Fluorene Degradation by Bacillus Strains

| Strain | Initial Concentration (mg/L) | Degradation after 12 days (%) | Degradation after 21 days (%) | Degradation Rate (mg/L/h) |

|---|---|---|---|---|

| Bacillus subtilis BM1 | 50 | 56.9 | 86 | 0.09 |

| Bacillus amyloliquefaciens BR1 | 50 | 46.8 | 82 | 0.08 |

Data sourced from a 30-day incubation study. ajol.info

The persistence of this compound in the environment is influenced by its chemical properties and susceptibility to transformation processes. Fluorene itself is known to persist in soil and sediment, where it binds to particles. ajol.infohealth.state.mn.us This sorption to soil and sediment can reduce its bioavailability to microorganisms, slowing down its degradation and increasing its residence time in these compartments. ajol.info High molecular weight PAHs, in general, have long degradation half-lives in soil. mdpi.com

The introduction of a fluorine atom onto the fluorene structure likely increases its persistence. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds generally more resistant to both biological and chemical degradation. nih.gov This increased stability suggests that this compound would be more persistent in the environment than the parent fluorene molecule.

Bioavailability, the fraction of a chemical that is available for uptake by organisms, is a key factor in both its environmental risk and its degradation. For PAHs like fluorene, bioavailability is often limited by their low aqueous solubility and strong adsorption to organic matter in soil and sediments. ajol.info While fluorene is considered toxic to aquatic organisms and can accumulate in those that live in or near sediments, its actual impact is governed by its concentration and bioavailability in the water column and sediment. health.state.mn.us The lipophilic nature of fluorene derivatives suggests a potential for bioaccumulation in the fatty tissues of organisms. ujpronline.com The specific bioavailability of this compound would depend on its partitioning behavior between water, soil/sediment, and biota, which is influenced by factors like its octanol-water partition coefficient (log P) of 4.18 (for fluorene) and the organic carbon content of the environmental matrix. health.state.mn.uswikipedia.org

Biodegradation Pathways and Rates in Environmental Systems

Toxicological Mechanisms of Action

The toxicological effects of this compound and its derivatives are rooted in their interactions with specific cellular components and signaling pathways, leading to disruptions in normal cellular processes.

A significant molecular interaction identified for this compound derivatives is their ability to act as direct activators of the pro-apoptotic protein Bax (Bcl-2-associated X protein). nih.govnih.gov Bax is a critical executioner protein in the intrinsic pathway of apoptosis, or programmed cell death. nih.govbiomolther.org

In healthy cells, Bax exists primarily as an inactive monomer in the cytosol. nih.gov Upon receiving an apoptotic stimulus, activator proteins (like BH3-only proteins) bind to Bax, triggering a series of conformational changes. nih.govbiomolther.org This activation can also be initiated by small molecules, such as certain this compound derivatives. nih.gov These derivatives have been specifically designed and synthesized to target Bax. nih.govontosight.aiacs.org

The activation of Bax involves its translocation from the cytosol to the outer mitochondrial membrane. biomolther.org At the membrane, activated Bax molecules oligomerize, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP). biomolther.orgmdpi.com This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. mdpi.com The release of cytochrome c initiates a caspase cascade, a chain reaction of protease activation that ultimately leads to the dismantling of the cell and its death by apoptosis. biomolther.org By directly targeting and activating Bax, this compound derivatives can bypass upstream signaling events and potently induce apoptosis, a mechanism that has been explored for its therapeutic potential in cancer treatment. nih.govontosight.ainus.edu.sg

Polycyclic aromatic hydrocarbons (PAHs) are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that acts as an environmental sensor. wikipedia.orgnih.govplos.org Upon binding to a ligand like a PAH, the AhR, which is normally held inactive in the cytoplasm, translocates to the nucleus. wikipedia.orgresearchgate.net In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). wikipedia.orgnih.gov This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. nih.govplos.org

This binding initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). nih.govplos.org While this is an adaptive response to metabolize and clear foreign chemicals, the activation of this pathway can also have toxic consequences. wikipedia.org The induction of CYP enzymes can lead to the metabolic activation of the PAHs themselves, converting them into more reactive and potentially carcinogenic metabolites. wikipedia.orgoup.com

While direct studies on this compound are limited, related compounds show activity. For example, while 2-aminofluorene (B1664046) itself does not significantly activate the AhR, its N-acetylated metabolite is an efficient activator. nih.gov Conversely, fluorene has been shown to induce only weak AhR activity. nih.gov Given that PAHs are a class of AhR ligands, it is plausible that this compound or its metabolites can interact with and modulate the AhR signaling pathway. nih.govresearchgate.net This interaction could influence its own metabolism and toxicity, as well as affect other cellular processes regulated by AhR, which include immune responses and cell proliferation. plos.orgoup.com

Investigations using 3D Organoids and Cell Culture Models

The toxicological profile of chemical compounds is increasingly being investigated using advanced in vitro models, such as three-dimensional (3D) organoids and various cell culture systems. upmbiomedicals.comcore.ac.uk These models offer a platform for controlled, mechanistic studies into cellular responses to xenobiotics, providing data on cytotoxicity, genotoxicity, and metabolic activation. upmbiomedicals.comcore.ac.uk While specific data on 3D organoid models for this compound is limited in current literature, research using 2D cell culture models provides foundational insights into its potential toxicological mechanisms. These studies primarily utilize established cell lines to evaluate endpoints such as cell viability, DNA damage, and the induction of apoptotic pathways. frontiersin.orgmdpi.com

Investigations into fluorene derivatives often employ a battery of in vitro assays to characterize their biological effects. frontiersin.org For instance, research on a specific 2-fluoro-fluorene derivative, developed as a potential breast cancer therapeutic, has yielded detailed cytotoxicity data across various human cell lines. service.gov.uk In this research, the compound, referred to as compound 22d (or GL0388), was evaluated for its effect on cell viability, providing a clear dose-dependent relationship. service.gov.uk

The primary mechanism of action identified for this 2-fluoro-fluorene derivative involves the activation of the pro-apoptotic protein Bax. service.gov.uk This activation leads to the protein's insertion into the mitochondrial membrane, which in turn causes the release of cytochrome c from the mitochondria into the cytoplasm. service.gov.uk This event is a critical step in the intrinsic pathway of apoptosis, or programmed cell death. service.gov.uk

Further mechanistic studies with related fluorene compounds have utilized various mammalian cell lines to assess genotoxicity. researchgate.net Standard genotoxicity tests, such as the in vitro micronucleus assay, are employed to detect chromosomal damage. frontiersin.orgnih.gov The micronucleus test identifies fragments of chromosomes or whole chromosomes left behind during cell division, indicating clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events. frontiersin.org

The metabolic activation of fluorene and its derivatives is a key area of mechanistic toxicology, often studied using human liver models. nih.govmdpi.com In vitro systems like human liver microsomes or hepatoma cell lines such as HepG2 are used to investigate the role of cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov These enzymes can metabolize polycyclic aromatic hydrocarbons into reactive intermediates that can form DNA adducts, a primary mechanism of chemical carcinogenesis. mdpi.com While HepG2 cells are widely used, it is noted that their metabolic enzyme expression, particularly CYPs, can differ from primary human hepatocytes, which must be considered when interpreting results. nih.gov

Interactive Data Table: Cytotoxicity of a 2-Fluoro-fluorene Derivative (Compound 22d/GL0388) in Human Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. The data demonstrates the compound's cytotoxic activity against several human breast cancer cell lines and a non-cancerous human mammary epithelial cell line. service.gov.uk

| Cell Line | Cell Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.29 |

| 4T1 | Murine Breast Cancer | 0.32 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.48 |

| SK-BR-3 | HER2-Positive Breast Cancer | 0.51 |

| MCF-10A | Non-cancerous Mammary Epithelial | 3.1 |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Fluorene (B118485) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of fluorene compounds. These computational tools offer the ability to rapidly screen vast virtual libraries of molecules, predict their properties, and guide experimental efforts, thereby accelerating the pace of discovery.

Machine learning models are being trained on existing datasets of fluorine-containing molecules to predict crucial physicochemical properties like lipophilicity (logP) and acidity (pKa), which are vital for drug development. blackthorn.airesearchgate.netresearchgate.netchemrxiv.org For instance, researchers have developed ML models, including linear, tree-based, and neural networks, to accurately evaluate these properties for fluorinated derivatives, overcoming the limitations of standard prediction methods that struggle with the unique effects of fluorine. blackthorn.airesearchgate.netresearchgate.netchemrxiv.org By analyzing large datasets, these models can identify complex structure-activity relationships (SAR) that might not be apparent through traditional analysis. nih.gov This approach allows for the in silico design of novel 2-fluorofluorene derivatives with optimized characteristics for specific applications.

Table 1: Applications of AI/ML in Fluorene Research

| Research Area | AI/ML Application | Predicted Properties | Potential Impact |

|---|---|---|---|

| Drug Discovery | Virtual screening and lead optimization | Lipophilicity (logP/logD), Acidity (pKa), Biological Activity | Accelerated design of potent and safe therapeutic agents. blackthorn.aichemrxiv.orgnih.gov |

| Materials Science | High-throughput screening of novel materials | Emission Wavelength, Quantum Yield, Band Gap | Rapid identification of promising candidates for OLEDs and photovoltaics. researchgate.netdntb.gov.uaoaepublish.com |

| Reaction Optimization | Prediction of reaction outcomes and conditions | Reaction Yield, Selectivity | Development of more efficient and sustainable synthetic routes. dntb.gov.ua |

Exploration of Novel Therapeutic Targets for this compound Derivatives

Building on the established anticancer potential of fluorene-based compounds, current research is delving into more specific and novel therapeutic targets. A particularly promising area is the development of this compound derivatives as direct activators of the pro-apoptotic protein Bax. nih.govnih.gov

Dysregulation of apoptosis (programmed cell death) is a hallmark of cancer, and the Bcl-2 protein family, which includes Bax, are central regulators of this process. nih.gov While many therapies indirectly trigger apoptosis, directly targeting the core machinery is a compelling strategy. nih.gov Researchers have designed and synthesized a series of this compound derivatives that can activate Bax, causing it to insert into the mitochondrial membrane. nih.govresearchgate.net This event leads to the release of cytochrome c and other apoptotic factors, ultimately inducing cancer cell death. nih.govresearchgate.netpatsnap.com

One notable 2-fluoro-fluorene derivative, compound 22d (also referred to as GL0388), has demonstrated significant efficacy. nih.govpatsnap.com It exhibits potent activity against various breast cancer cell lines while showing lower toxicity to normal cells. nih.govresearchgate.net Mechanism-of-action studies confirmed that this compound directly activates Bax, blocks cancer cell colony formation, and prevents cell migration and invasion. nih.govresearchgate.netpatsnap.com In preclinical models, it has been shown to significantly suppress tumor growth. nih.govresearchgate.net